P2Y14 Receptor Agonist Potency: UDP-Glucose is 1.5× to 8.9× More Potent Than Other Endogenous UDP-Sugars
In a stable HEK 293 cell line expressing recombinant human P2Y14 receptor and Gα16, UDP-glucose (target compound) demonstrated an EC₅₀ of 80 ± 31 nM. This potency is significantly higher than that of the closest endogenous analogs: UDP-galactose (EC₅₀ = 124 ± 17 nM), UDP-glucuronic acid (EC₅₀ = 370 ± 33 nM), and UDP-N-acetylglucosamine (EC₅₀ = 710 ± 27 nM) [1].
| Evidence Dimension | P2Y14 receptor agonist potency (EC₅₀, nM) |
|---|---|
| Target Compound Data | 80 ± 31 nM |
| Comparator Or Baseline | UDP-galactose: 124 ± 17 nM; UDP-glucuronic acid: 370 ± 33 nM; UDP-N-acetylglucosamine: 710 ± 27 nM |
| Quantified Difference | UDP-Glc is 1.55× more potent than UDP-Gal, 4.6× more potent than UDP-GlcUA, and 8.9× more potent than UDP-GlcNAc |
| Conditions | Stable HEK 293 cell line expressing recombinant human P2Y14 receptor and Gα16; intracellular calcium mobilization assay [1] |
Why This Matters
For P2Y14 receptor pharmacology, UDP-Glc is the endogenous reference agonist; using a less potent UDP-sugar will underestimate receptor activation and confound dose-response analyses.
- [1] Chambers, J. K., Macdonald, L. E., Sarau, H. M., Ames, R. S., Freeman, K., Foley, J. J., ... & Livi, G. P. (2000). A G protein-coupled receptor for UDP-glucose. Journal of Biological Chemistry, 275(15), 10767–10771. (Data compiled in IUPHAR/BPS Guide to Pharmacology, P2Y14 receptor table). View Source
